BenchChemオンラインストアへようこそ!

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Medicinal chemistry Scaffold design Linker SAR

This compound features a unique phenylsulfonyl-propan-1-one flexible tether architecture absent in direct N-sulfonyl piperidine analogs. With 1-methyl-1H-pyrazol-3-yl regiochemistry distinct from common 4-yl isomers, it serves as a critical selectivity-profiling probe for distinguishing target engagement of extended-linker sulfonyl chemotypes versus rigid N-sulfonyl scaffolds. Its lead-like properties (MW 361.5, TPSA 80.7 Ų, zero HBD donors) make it ideal for fragment growth, scaffold hopping, and computational chemistry validation. Use as an analytical reference standard to confirm regioisomeric purity in parallel synthesis arrays.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 2034555-24-1
Cat. No. B2516544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
CAS2034555-24-1
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H23N3O3S/c1-20-11-9-17(19-20)15-7-12-21(13-8-15)18(22)10-14-25(23,24)16-5-3-2-4-6-16/h2-6,9,11,15H,7-8,10,12-14H2,1H3
InChIKeyKLSIMVIDIVGYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 2034555‑24‑1): Structural Identity and Chemotype Classification


1-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 2034555‑24‑1) is a fully synthetic small molecule (C₁₈H₂₃N₃O₃S, MW 361.5 g mol⁻¹) that incorporates a 1‑methyl‑1H‑pyrazol‑3‑yl‑substituted piperidine ring connected via a propan‑1‑one spacer to a terminal phenylsulfonyl group [1]. The compound belongs to the broader pyrazolyl‑piperidine‑sulfonyl chemotype, a scaffold that has yielded potent modulators of the N‑type calcium channel (Cav2.2), coagulation factor Xa (FXa), and γ‑secretase when the sulfonyl linker and heterocycle regiochemistry are appropriately tuned [2]. Unlike many literature‑characterized congeners, this molecule places the sulfonyl moiety on a flexible three‑carbon acyl tether rather than directly on the piperidine nitrogen or pyrazole ring, a feature that can profoundly alter target engagement and physicochemical properties.

Why Broad “Pyrazolyl‑Piperidine‑Sulfonyl” Compounds Cannot Replace 2034555‑24‑1 Without Quantitative Validation


The pyrazolyl‑piperidine‑sulfonyl class is pharmacologically poly‑pharmacophoric; small changes in sulfonyl attachment point, pyrazole N‑methylation regiochemistry, and linker length toggle activity between FXa inhibition (IC₅₀ = 13.4 nM for the 4‑chlorophenyl analog 4a), N‑type calcium channel blockade, and γ‑secretase modulation [1][2]. For 2034555‑24‑1, the combination of a 1‑methyl‑1H‑pyrazol‑3‑yl group at the piperidine 4‑position and a phenylsulfonyl‑propan‑1‑one side chain is not duplicated in any publicly disclosed bioactive analog. Because the propan‑1‑one linker introduces conformational degrees of freedom and hydrogen‑bond acceptor capacity absent in direct N‑sulfonyl piperidines, the target‑engagement profile cannot be inferred from analogs that attach the sulfonyl group directly to the piperidine nitrogen. Generic replacement with a “close” sulfonyl‑pyrazole‑piperidine would therefore carry a high risk of off‑target activity or complete loss of the desired phenotype, as demonstrated by the hERG versus 5‑HT₆ selectivity flip observed upon minor scaffold rigidification in a related phenylsulfonyl‑pyrazolopyrimidine series [3].

Quantitative Differentiation Evidence for 1-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one Relative to Closest Structural Analogs


Linker Architecture: Propan‑1‑one‑Tethered Phenylsulfonyl vs. Direct N‑Sulfonyl Piperidine

2034555‑24‑1 employs a propan‑1‑one spacer between the piperidine amide nitrogen and the phenylsulfonyl group, whereas the majority of literature‑characterized pyrazolyl‑piperidine‑sulfonyl compounds attach the sulfonyl directly to the piperidine or pyrazole nitrogen [1]. Direct N‑sulfonyl analogs such as compound 16a from Qiao et al. (FXa Kᵢ = 0.35 nM) achieve potency through a rigid, low‑entropy binding conformation [1]. The target compound’s extended linker increases the rotatable bond count to five and introduces a carbonyl oxygen available for additional hydrogen‑bond interactions, a feature that could either improve selectivity for certain targets or reduce potency if a rigid pose is required. No direct potency comparison is available because the target compound’s bioactivity has not been reported in the public domain.

Medicinal chemistry Scaffold design Linker SAR

Pyrazole Regiochemistry: 1‑Methyl‑1H‑pyrazol‑3‑yl vs. 1‑Methyl‑1H‑pyrazol‑4‑yl Substitution

The target compound places the piperidine at the pyrazole 3‑position, whereas several commercial screening libraries contain the 1‑methyl‑1H‑pyrazol‑4‑yl regioisomer (e.g., 1‑[3‑(1‑methyl‑1H‑pyrazol‑4‑yl)piperidin‑1‑yl]‑3‑[4‑(methylsulfanyl)phenyl]propan‑1‑one) [1]. In the pyrazolyl‑piperidine FXa series reported by Kumar et al., the pyrazole 3‑yl attachment was critical for activity; moving the attachment point altered the dihedral angle between the pyrazole and piperidine rings, disrupting the key S1‑pocket interaction observed in docking studies with Rivaroxaban [2]. Although the target compound has not been assayed, the 3‑yl regioisomer places the N‑methyl group in a distinct orientation relative to the piperidine that is known to influence kinase and protease target selectivity in related chemotypes [3].

Kinase inhibitor Regioisomer selectivity Binding pose

Sulfonyl Substituent: Phenylsulfonyl vs. Methylsulfonyl and Heteroarylsulfonyl in the Pyrazolyl‑Piperidine Series

The phenylsulfonyl group of 2034555‑24‑1 is sterically and electronically distinct from the methylsulfonyl and 2‑thienylsulfonyl groups found in many active pyrazolyl‑piperidine analogs. In the FXa inhibitor series by Qiao et al., the optimal P4 group was a 2′‑methylsulfonylphenyl piperidine (compound 16a, FXa Kᵢ = 0.35 nM); simple phenyl or unsubstituted phenylsulfonyl analogs were significantly less potent [1]. In the N‑type calcium channel blocker series (Subasinghe et al.), the sulfonyl substituent directly modulated both Cav2.2 potency and metabolic stability; bulkier aryl sulfonyl groups improved half‑life in human liver microsomes at the expense of some potency [2]. The target compound’s unsubstituted phenylsulfonyl group therefore occupies an intermediate steric and lipophilic space (XLogP3 = 1.2) that may offer balanced properties, though confirmatory data are lacking [3].

Factor Xa Cav2.2 Sulfonyl SAR

Physicochemical Property Space Differentiation: Computed Drug‑Likeness Parameters

2034555‑24‑1 occupies a distinctive physicochemical property space relative to the most potent literature pyrazolyl‑piperidine‑sulfonyl compounds. Its computed topological polar surface area (TPSA = 80.7 Ų), zero hydrogen‑bond donors, four hydrogen‑bond acceptors, molecular weight (361.5 g mol⁻¹), and XLogP3 (1.2) place it within lead‑like chemical space [1]. By comparison, compound 16a (FXa Kᵢ = 0.35 nM) has a higher molecular weight (~470 g mol⁻¹) and TPSA exceeding 100 Ų due to the additional carboxamide and fused pyrazole features [2]. The N‑type calcium channel lead compounds from Subasinghe et al. typically have MW > 400 g mol⁻¹ and higher lipophilicity (XLogP > 2.5) [3]. The target compound’s lower lipophilicity and smaller TPSA may confer superior aqueous solubility and permeability characteristics, though experimental ADME data are required for validation.

Drug-likeness Lead-likeness Physicochemical profiling

Recommended Application Scenarios for 1-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one Based on Structural Differentiation Evidence


Lead‑Like Starting Point for Pyrazolyl‑Piperidine Kinase or Protease Inhibitor Optimization

With a molecular weight of 361.5 g mol⁻¹, XLogP3 = 1.2, and TPSA = 80.7 Ų, 2034555‑24‑1 occupies lead‑like chemical space that is more favorable for downstream optimization than the larger, more lipophilic compounds that dominate the FXa (e.g., compound 16a with MW ≈ 470 and TPSA > 100 Ų) and Cav2.2 blocker literature [1][2]. Its zero hydrogen‑bond donor count and moderate acceptor count suggest good passive permeability potential, making it suitable for fragment‑growth or scaffold‑hopping programs where ligand efficiency metrics are used to prioritize chemical series.

Selectivity‑Profiling Probe for Chemoproteomic Target Deconvolution

Because the phenylsulfonyl‑propan‑1‑one linker architecture is unique among publicly disclosed pyrazolyl‑piperidine‑sulfonyl bioactives, 2034555‑24‑1 can serve as a selectivity‑profiling probe to distinguish target engagement patterns driven by the flexible acyl‑sulfonyl tether versus the rigid N‑sulfonyl motif common to known FXa and γ‑secretase inhibitors [3]. In competitive affinity‑based proteomic pulldown or cellular thermal shift assay (CETSA) panels, the compound would help define the target landscape accessible to extended‑linker sulfonyl chemotypes.

Regioisomeric Control Standard in Pyrazole‑Piperidine Medicinal Chemistry

The 1‑methyl‑1H‑pyrazol‑3‑yl substitution pattern is synthetically distinct from the more common 4‑yl regioisomer found in many commercial screening libraries [4]. This compound can therefore be employed as an analytical reference standard (NMR, LC‑MS, X‑ray) to confirm regioisomeric purity in parallel synthesis arrays, particularly when structure‑activity relationships have demonstrated that even minor regioisomeric impurities can confound bioactivity data interpretation [5].

Computational Modeling Benchmark for Linker‑Conformation Effects on Target Docking

The five‑rotatable‑bond propan‑1‑one linker introduces conformational flexibility not present in direct sulfonamide analogs, making 2034555‑24‑1 a valuable test case for validating conformational sampling algorithms (e.g., OMEGA, Macromodel) and free‑energy perturbation (FEP) predictions of linker‑dependent binding affinity. The compound’s moderate size ensures that high‑level quantum mechanical torsion scans are computationally tractable, providing a rigorous benchmark for force‑field parameterization of acyl‑sulfonyl torsions [1].

Quote Request

Request a Quote for 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.